molecular formula C5H7NO4 B14577305 3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one CAS No. 61224-18-8

3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one

Cat. No.: B14577305
CAS No.: 61224-18-8
M. Wt: 145.11 g/mol
InChI Key: OYCUROJIOTZAPO-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one is a heterocyclic compound that features a dioxazole ring with an ethoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxymethyl ketone with a suitable dioxazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one involves its interaction with molecular targets, such as enzymes or receptors. The ethoxymethyl group may play a role in binding to active sites, while the dioxazole ring can participate in various chemical interactions. These interactions can modulate biological pathways and result in specific effects, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)-5H-1,4,2-dioxazol-5-one
  • 3-(Propoxymethyl)-5H-1,4,2-dioxazol-5-one
  • 3-(Butoxymethyl)-5H-1,4,2-dioxazol-5-one

Uniqueness

3-(Ethoxymethyl)-5H-1,4,2-dioxazol-5-one is unique due to its specific ethoxymethyl substituent, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

61224-18-8

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

3-(ethoxymethyl)-1,4,2-dioxazol-5-one

InChI

InChI=1S/C5H7NO4/c1-2-8-3-4-6-10-5(7)9-4/h2-3H2,1H3

InChI Key

OYCUROJIOTZAPO-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NOC(=O)O1

Origin of Product

United States

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